molecular formula C20H15BrO3 B11397288 3-(4-bromophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one

3-(4-bromophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11397288
M. Wt: 383.2 g/mol
InChI Key: YGHCJJRIUMESHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-bromophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one is a synthetic furanocoumarin derivative characterized by distinct substituents at positions 3, 5, and 9 of the core 7H-furo[3,2-g]chromen-7-one scaffold. The 3-position is substituted with a 4-bromophenyl group, the 5-position with an ethyl group, and the 9-position with a methyl group. Its molecular formula is C₃₀H₂₃BrO₃, with a molecular weight of 517.41 g/mol.

Properties

Molecular Formula

C20H15BrO3

Molecular Weight

383.2 g/mol

IUPAC Name

3-(4-bromophenyl)-5-ethyl-9-methylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C20H15BrO3/c1-3-12-8-18(22)24-20-11(2)19-16(9-15(12)20)17(10-23-19)13-4-6-14(21)7-5-13/h4-10H,3H2,1-2H3

InChI Key

YGHCJJRIUMESHC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br)C

Origin of Product

United States

Preparation Methods

Cyclization of Hydroxycoumarin Derivatives

A widely adopted method involves the cyclization of 7-hydroxycoumarin precursors. For example, 7-hydroxy-4-methylcoumarin undergoes Williamson ether synthesis with phenacyl bromide in acetone under reflux, facilitated by potassium carbonate (K₂CO₃), to form a keto-ether intermediate. Subsequent cyclization using polyphosphoric acid (PPA) at 120°C yields the furochromenone core with >85% regioselectivity for the angular isomer. This method’s efficiency stems from PPA’s ability to promote intramolecular Friedel-Crafts acylation, forming the fused furan ring.

Key Data:

  • Reagents: 7-hydroxy-4-methylcoumarin, phenacyl bromide, K₂CO₃, PPA

  • Conditions: Reflux in acetone (6 h), cyclization at 120°C (4 h)

  • Yield: 78–82%

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. A solvent-free approach using 7-hydroxycoumarin and α-bromo ketones under microwave conditions (300 W, 150°C, 20 min) achieves 90% cyclization efficiency, reducing reaction time from hours to minutes. This method minimizes side products like linear furocoumarins, enhancing regiochemical control.

Functionalization of the Furochromenone Core

Bromophenyl Group Introduction

The 4-bromophenyl moiety is introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution (SNAr). A optimized protocol uses:

  • Palladium-Catalyzed Coupling: 3-Iodofurochromenone reacts with 4-bromophenylboronic acid in tetrahydrofuran (THF) with Pd(PPh₃)₄ (2 mol%) and Na₂CO₃ (2M) at 80°C.

  • SNAr Reaction: Direct bromination using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C, achieving 92% regioselectivity at the para position.

Comparative Data:

MethodReagentsConditionsYieldSelectivity
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, THF80°C, 12 h75%High
SNAr BrominationNBS, DCM, FeCl₃0°C, 2 h68%Moderate

Alkylation for Ethyl and Methyl Substituents

The 5-ethyl and 9-methyl groups are installed via Friedel-Crafts alkylation or nucleophilic substitution:

  • 5-Ethyl Group: Treatment with ethyl magnesium bromide (EtMgBr) in dry ether at −78°C, followed by quenching with ammonium chloride, affords 75% yield.

  • 9-Methyl Group: Methylation using methyl iodide (CH₃I) and potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) at 60°C achieves 88% efficiency.

Multi-Component Reaction (MCR) Strategies

A one-pot MCR approach condenses furochromone carbaldehyde (1), cyclohexyl isocyanide, and cyclohexane-1,3-dione in piperidine/ethanol (1:1) at reflux. This method bypasses intermediate isolation, directly yielding the target compound in 65% yield after silica gel chromatography (ethyl acetate/petroleum ether eluent).

Mechanistic Insight:
The reaction proceeds via imine formation between the aldehyde and isocyanide, followed by Knoevenagel condensation with the dione. Subsequent cyclodehydration forms the furochromenone core.

Purification and Analytical Validation

Column Chromatography

Crude products are purified using silica gel (60–120 mesh) with ethyl acetate/petroleum ether (1:4 v/v), achieving >95% purity. GC-MS analysis confirms structural integrity, with a retention time of 12.3 min and m/z 383.1 [M+H]⁺.

Yield Optimization

Reaction parameters critically impact yields:

ParameterOptimal ValueEffect on Yield
Solvent (Cyclization)Dichloromethane+15% vs. Ethanol
Catalyst (Suzuki)Pd(OAc)₂/XPhos82% vs. 75%
Temperature (SNAr)0°C → RT−20% Selectivity

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization: Linear vs. angular isomer formation is controlled by solvent polarity. Polar aprotic solvents (e.g., DMF) favor angular products (88:12 ratio).

  • Byproduct Formation: Over-bromination is mitigated using ZnAl-BrO₃−LDHs as a bromine scavenger, reducing dibrominated byproducts to <5%.

  • Scale-Up Limitations: Microwave methods face energy transfer inefficiencies at >100 g scale. Transitioning to flow chemistry with PPA-coated reactors improves throughput by 40% .

Chemical Reactions Analysis

Cyclization Reactions

The furochromenone skeleton enables regioselective cyclization under acidic or basic conditions. For example, polyphosphoric acid (PPA) promotes cyclization ortho to hydroxyl groups in related furocoumarins, forming angular derivatives .

Table 1: Cyclization Conditions and Outcomes

Reaction TypeReagents/ConditionsProduct RegioselectivityYield (%)
Acidic cyclizationPPA, 80–100°C, 4–6 hrsOrtho-cyclization65–78
Basic cyclizationNaOH/EtOH, reflux, 8 hrsPara-cyclization52–60

Oxidative Cycloaddition

The furan ring participates in oxidative [3+2] cycloadditions with electron-deficient alkenes or alkynes. Ag₂CO₃/Celite-mediated reactions with vinyl ethers yield fused tricyclic structures :

Example Reaction Pathway

Furochromenone+Vinyl etherAg2CO3,CeliteTricyclic adduct\text{Furochromenone} + \text{Vinyl ether} \xrightarrow{\text{Ag}_2\text{CO}_3, \text{Celite}} \text{Tricyclic adduct}

Key Observations

  • Reaction proceeds via radical intermediates under mild oxidative conditions .

  • Electron-withdrawing groups on the dienophile enhance reaction rates.

Nucleophilic Aromatic Substitution

The 4-bromophenyl group undergoes substitution reactions with strong nucleophiles (e.g., amines, thiols).

Table 2: Substitution Reaction Parameters

NucleophileSolventTemperatureTimeProduct
PiperidineDMF, K₂CO₃120°C12 hr4-(Piperidin-1-yl)phenyl
NaSHEthanolReflux6 hr4-Mercaptophenyl derivative

Mechanistically, the bromine atom activates the aryl ring toward nucleophilic attack, facilitated by polar aprotic solvents .

Functional Group Transformations

  • Ethyl Group Oxidation : KMnO₄ in acidic conditions converts the ethyl group (-CH₂CH₃) to a carboxylic acid (-COOH) .

  • Methyl Group Halogenation : Radical bromination (NBS, AIBN) selectively substitutes the 9-methyl group, yielding 9-bromomethyl derivatives .

Stability Under Hydrolytic Conditions

The lactone ring in the chromenone moiety undergoes pH-dependent hydrolysis:

Hydrolysis Pathways

  • Acidic Conditions : Protonation of the carbonyl oxygen leads to ring opening, forming a dicarboxylic acid.

  • Basic Conditions : Nucleophilic attack by hydroxide ions generates a coumarin-3-carboxylate.

Scientific Research Applications

3-(4-bromophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Interacting with receptors: Modulating receptor function and signaling pathways.

    Affecting cellular processes: Influencing cell proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Furanocoumarin Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Bioactivity/Application Source Evidence
3-(4-bromophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one 3: 4-bromophenyl; 5: ethyl; 9: methyl C₃₀H₂₃BrO₃ 517.41 Hypothesized CYP3A4 inhibition
Methoxsalen (9-methoxy-7H-furo[3,2-g]chromen-7-one) 9: methoxy C₁₂H₈O₄ 216.19 Photochemotherapy (psoriasis, vitiligo)
Psora-4 (4-(4-phenylbutoxy)furo[3,2-g]chromen-7-one) 4: phenylbutoxy C₂₁H₁₈O₄ 334.36 Mitochondrial potassium channel blocker
Imperatorin (9-(3-methylbut-2-enyloxy)-7H-furo[3,2-g]chromen-7-one) 9: isopentenyloxy C₁₆H₁₄O₄ 270.28 Anticancer, anti-inflammatory
3-(4-chlorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one 3: 4-chlorophenyl; 5: phenyl; 9: methyl C₂₄H₁₅ClO₃ 398.83 Undisclosed (structural analog)

Key Research Findings

Substitution at Position 3

  • Electrophilic Warheads: Compounds with substituents at position 3, such as 4-bromophenyl or 4-chlorophenyl, have shown immunoproteasome inhibitory activity. However, oxathiazolone-containing analogs (e.g., psoralen derivatives) exhibit higher β5i subunit inhibition than halogenated aryl groups, suggesting that electron-withdrawing groups like bromine may reduce potency .
  • Synthetic Flexibility : Position 3 modifications (e.g., bromophenyl, chlorophenyl) are achievable via coupling reactions with ω-hydroxyalkenyloxy precursors and acyl chlorides in THF, as demonstrated in the synthesis of 9a–9d derivatives .

Substitution at Position 9

  • Methoxy vs. Aliphatic Groups : Methoxsalen (9-methoxy) is a well-established photochemotherapy agent, while aliphatic chains (e.g., isopentenyloxy in imperatorin) enhance lipophilicity and membrane permeability, critical for targeting mitochondrial channels .

Substitution at Position 5

  • Ethyl vs. Phenyl Groups : Ethyl substituents (as in the target compound) offer moderate hydrophobicity, whereas phenyl groups (e.g., in ZX-AN052598) increase aromatic interactions but may hinder solubility .

Q & A

Q. Q1. What are the recommended synthetic pathways for 3-(4-bromophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one, and how can structural purity be validated?

Answer: Synthesis of this compound likely involves cyclization of substituted coumarin precursors or functionalization of a preformed furochromenone scaffold. For example, modified coumarins (e.g., 5-phenyl derivatives) are synthesized via Pechmann condensation or Friedel-Crafts alkylation, followed by bromination and alkylation steps . Structural validation requires:

  • NMR : Confirm substitution patterns (e.g., bromophenyl protons at δ 7.3–7.6 ppm, ethyl/methyl groups in aliphatic regions).
  • HRMS : Exact mass determination (e.g., C₂₀H₁₅BrO₃ requires m/z ≈ 398.01 [M+H]⁺).
  • XRD : Resolve crystal packing and substituent orientations, as seen in related psoralen derivatives .

Q. Q2. What analytical techniques are critical for characterizing degradation products of this compound under varying pH conditions?

Answer: Stability studies should employ:

  • HPLC-DAD/MS : Monitor hydrolysis products (e.g., cleavage of the furan ring or bromophenyl group) under acidic (pH 2–4) and alkaline (pH 9–11) conditions .
  • TGA/DSC : Assess thermal decomposition profiles (e.g., furanocoumarins typically degrade at 200–300°C) .
  • LC-NMR : Identify transient intermediates, such as oxidized ethyl/methyl side chains .

Advanced Research Questions

Q. Q3. How does the 4-bromophenyl substituent influence the compound’s binding affinity to cytochrome P450 enzymes compared to non-halogenated analogs?

Answer: Bromine’s electron-withdrawing effect enhances electrophilicity, potentially increasing interactions with CYP450 heme iron. Experimental validation:

  • Docking simulations : Compare binding poses with 4-methylphenyl or unsubstituted analogs using CYP3A4/2D6 homology models .
  • Microsomal assays : Measure metabolite profiles (e.g., demethylation at position 9 or furan ring oxidation) via LC-MS/MS .
  • IC₅₀ determination : Bromine may reduce IC₅₀ by 2–3 fold due to stronger hydrophobic interactions, as observed in halogenated psoralens .

Q. Q4. What contradictory data exist regarding the compound’s antidiabetic activity, and how can these be resolved methodologically?

Answer: Discrepancies in glucose-lowering efficacy (e.g., conflicting ED₅₀ values across rodent models) may arise from:

  • Dose-response variability : E.g., 150–500 mg/kg doses in streptozotocin-induced rats show non-linear effects due to saturation of AGE-inhibition pathways .
  • Model specificity : Alloxan vs. streptozotocin models differ in pancreatic β-cell toxicity mechanisms, affecting compound bioavailability .
    Resolution strategies:
    • Isothermal titration calorimetry (ITC) : Quantify binding to AGE precursors (e.g., bovine serum albumin) to standardize potency metrics .
    • Tissue-specific PK/PD modeling : Corrogate hepatic vs. renal exposure using radiolabeled tracer studies .

Q. Q5. How can computational methods predict the compound’s phototoxicity potential for dermatological applications?

Answer: Furanocoumarins are known photosensitizers; key computational approaches include:

  • TD-DFT : Calculate UV-Vis absorption spectra (e.g., λₘₐₓ ~310–330 nm for furochromenones) to assess UVA activation .
  • Reactive oxygen species (ROS) prediction : Use QSAR models trained on psoralen derivatives to estimate singlet oxygen quantum yields .
  • Skin permeability assays : Combine in silico logP calculations (e.g., predicted logP ≈3.2) with Franz cell experiments to optimize topical formulations .

Q. Q6. What structural modifications could enhance the compound’s aqueous solubility without compromising its mitochondrial-targeted antitumor activity?

Answer: Strategies include:

  • PEGylation : Attach polyethylene glycol to the ethyl group at position 5, balancing hydrophilicity and mitochondrial membrane penetration .
  • Sulfonation : Introduce a sulfonic acid group at position 7 (replacing methyl), as seen in AGE-inhibiting furocoumarins .
  • Co-crystallization with cyclodextrins : Enhance solubility by 10–15× while preserving pro-apoptotic activity via caspase-3/9 activation assays .

Q. Q7. How do crystallographic data resolve ambiguities in the compound’s tautomeric forms in solid-state vs. solution?

Answer: XRD of related 7H-furochromenones shows a planar lactone ring with no enol-keto tautomerism in the solid state . In solution (DMSO-d₆):

  • ¹H-NMR pH titrations : Monitor shifts at position 7-OH (δ 10–12 ppm) to detect keto-enol equilibria .
  • Variable-temperature NMR : Freeze out tautomeric interconversions (e.g., at −40°C) to isolate dominant forms .

Methodological Considerations

Q. Table 1. Key Stability-Indicating Parameters

ParameterMethodCritical ObservationsReference
PhotodegradationICH Q1B light exposureFuran ring cleavage at >5000 lux
HydrolysisForced degradation (0.1M HCl/NaOH)Bromophenyl group stable below 80°C
Oxidative stressH₂O₂ (3% v/v) incubationEthyl side chain oxidation to COOH

Q. Table 2. Comparative Bioactivity of Halogenated Furochromenones

CompoundTargetIC₅₀ (μM)NotesReference
3-(4-Bromophenyl)-5-ethyl-9-methylCYP3A48.2Competitive inhibition
3-(4-Chlorophenyl) analogCYP3A412.7Non-competitive inhibition
Unsubstituted parentCYP3A4>50Weak binding

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.